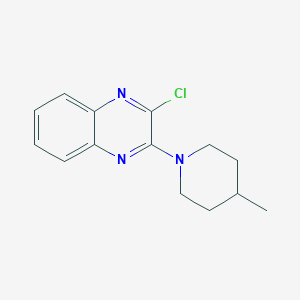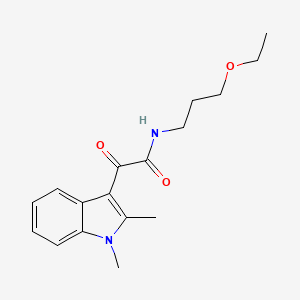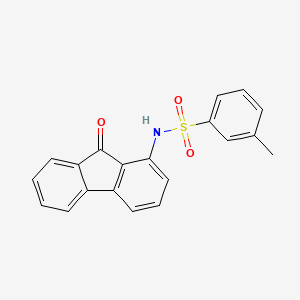
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, also known as CMQ, is a heterocyclic compound. It has a molecular weight of 261.75 . This compound has been the subject of extensive research due to its unique properties and potential applications in various scientific and industrial fields.
Synthesis Analysis
The synthesis of quinoxaline derivatives like this compound has been extensively studied . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular formula of this compound is C14H16ClN3 . The InChI code is 1S/C14H16ClN3/c1-10-6-8-18 (9-7-10)14-13 (15)16-11-4-2-3-5-12 (11)17-14/h2-5,10H,6-9H2,1H3 .Chemical Reactions Analysis
Quinoxalines have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.75 .科学的研究の応用
Antimicrobial Activity Research on quinoxaline derivatives, including structures related to 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline, demonstrates their potential in antimicrobial applications. Singh et al. (2010) explored the synthesis of new quinoxaline derivatives with expected antimicrobial properties, highlighting the versatility of quinoxaline compounds in combating microbial infections. These derivatives were synthesized by modifying the quinoxaline nucleus, indicating a broad scope for developing optimized antimicrobial agents Singh et al., 2010.
Anti-Inflammatory and H4 Receptor Ligands Quinoxaline derivatives have been identified as promising leads for anti-inflammatory drugs and H4 receptor ligands. Smits et al. (2008) discovered 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands through structure-activity relationship exploration. This compound and its derivatives demonstrated potent H4R ligand activity and significant anti-inflammatory properties in vivo, showcasing the therapeutic potential of quinoxaline derivatives in inflammation-related diseases Smits et al., 2008.
Cancer Research Quinoxaline derivatives are also being explored for their potential in cancer research due to their hypoxic-cytotoxic properties. Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, introducing basic lateral chains in the quinoxaline ring. These compounds showed promise as hypoxic-cytotoxic agents, which could be beneficial in targeting cancer cells in low-oxygen environments Ortega et al., 2000.
Neuroprotection and Cerebral Ischemia Quinoxaline derivatives such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been studied for their neuroprotective effects. Sheardown et al. (1990) found that NBQX, an analog of quinoxalinedione antagonists, acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. NBQX demonstrated protective effects against global ischemia, highlighting its potential in treating conditions like cerebral ischemia Sheardown et al., 1990.
Drug Synthesis and Molecular Probes Quinoxalines serve as key scaffolds in the synthesis of drugs and molecular probes. O'donoghue et al. (2004) studied the photophysical properties of Ru(II) diimine DNA probes with quinoxaline derivatives, demonstrating their utility in photochemical and photophysical nucleic acid probes. This research underscores the importance of quinoxaline structures in developing tools for biological and chemical research O'donoghue et al., 2004.
作用機序
While the specific mechanism of action for 2-Chloro-3-(4-methylpiperidin-1-yl)quinoxaline is not mentioned in the search results, quinolines, a similar class of compounds, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)14-13(15)16-11-4-2-3-5-12(11)17-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJCHQNTOMYLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)acetate](/img/structure/B2864444.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)
